trans-Stilbene

Description

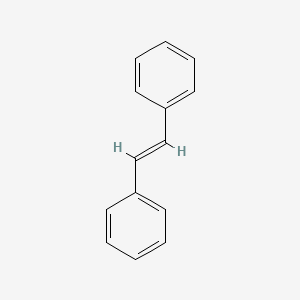

Stilbene is an olefinic compound and a member of benzenes.

This compound has been reported in Alnus firma, Paeonia rockii, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-stilbene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026050 | |

| Record name | trans-Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992), Colorless or pale yellow solid; [HSDB] Off-white solid with blue fluorescence; [CAMEO] White or off-white crystalline solid; [MSDSonline], Colorless or slightly yellow crystals. | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

583 to 585 °F at 760 mmHg (NTP, 1992), 306-307 °C @ 760 mm Hg | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc, 2.90X10-1 mg/l in water at 25 °C | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9707 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9707 | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000881 [mmHg], 0.00299 [mmHg], 8.81X10-4 mm Hg @ 25 °C | |

| Record name | trans-1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Diphenylethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 95% ethanol, Colorless or slightly yellow crystals | |

CAS No. |

103-30-0, 588-59-0 | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Diphenylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Stilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1E)-1,2-ethenediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA7NW80A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 to 257 °F (NTP, 1992), 124 °C | |

| Record name | TRANS-STILBENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,2-DIPHENYLETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Beginner's Guide to the Synthesis of trans-Stilbene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core methodologies for the synthesis of trans-stilbene, a fundamental building block in the development of novel therapeutics and advanced materials. This document details the most common and accessible synthetic routes for researchers new to this area, with a focus on clear, actionable experimental protocols and comparative data.

Introduction to this compound Synthesis

This compound (E-1,2-diphenylethylene) is a diarylethene, a hydrocarbon consisting of a trans ethylene bridge substituted with a phenyl group on each end of the double bond. The synthesis of stilbenes has been a subject of extensive research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Several classical organic reactions can be employed to synthesize this compound, each with its own advantages and limitations. This guide will focus on four principal methods: the Wittig reaction, the Heck reaction, the McMurry reaction, and the Perkin reaction.

Comparative Overview of Synthetic Methods

The choice of synthetic route for this compound often depends on factors such as starting material availability, desired yield and stereoselectivity, and reaction conditions. The following table summarizes quantitative data for the different methods to facilitate comparison.

| Reaction | Starting Materials | Key Reagents/Catalyst | Typical Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield of this compound |

| Wittig Reaction | Benzaldehyde, Benzyltriphenylphosphonium chloride | Strong base (e.g., NaOH, KOtBu) | Dichloromethane, THF, Ethanol | Reflux | 0.5 - 24 | 21 - 99%[1] |

| Heck Reaction | Styrene, Aryl halide (e.g., Iodobenzene, Bromobenzene) | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃, Et₃N) | DMF, DMA, Acetonitrile | 100 - 150 | 1 - 40 | 40 - 100%[2][3] |

| McMurry Reaction | Benzaldehyde | Low-valent titanium (e.g., TiCl₃/LiAlH₄, TiCl₄/Zn) | THF | Reflux | 5 - 24 | 50 - 85% |

| Perkin Reaction | Benzaldehyde, Phenylacetic anhydride | Base (e.g., Sodium acetate, Triethylamine) | Acetic anhydride | 140 - 180 | 5 - 10 | 48 - 64%[4] |

Detailed Experimental Protocols

The Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). It is particularly popular for stilbene synthesis due to the ready availability of starting materials and generally good yields.[5] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Experimental Protocol:

-

Ylide Formation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in an appropriate solvent (e.g., dichloromethane or THF).

-

Add a strong base (e.g., 50% aqueous sodium hydroxide or potassium tert-butoxide) dropwise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.

-

Aldehyde Addition: To the ylide solution, add benzaldehyde (1.0 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If using a two-phase system, separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from hot 95% ethanol to yield pure this compound as white crystals.

The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a versatile method for the synthesis of substituted alkenes, including this compound. The reaction typically proceeds with high stereoselectivity to favor the trans isomer.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., iodobenzene, 1.0 eq), styrene (1.1 eq), a palladium catalyst (e.g., palladium(II) acetate, 0.5-2 mol%), and a base (e.g., potassium carbonate or triethylamine, 2.0 eq).

-

Add a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

-

Reaction: Heat the mixture to 130-150 °C for several hours. The reaction progress can be monitored by TLC or GC.

-

Workup: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

The McMurry Reaction

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene using a low-valent titanium reagent. This method is particularly useful for the synthesis of symmetrical alkenes like this compound from the corresponding aldehyde.

Experimental Protocol:

-

Preparation of Low-Valent Titanium: In a flask under an inert atmosphere, suspend a titanium salt (e.g., titanium(III) chloride or titanium(IV) chloride) in dry THF.

-

Add a reducing agent (e.g., lithium aluminum hydride or zinc dust) portion-wise at 0 °C. The mixture is then typically refluxed for a period to generate the active low-valent titanium species.

-

Coupling Reaction: Cool the black slurry of low-valent titanium and add a solution of benzaldehyde (1.0 eq) in dry THF dropwise.

-

Heat the reaction mixture to reflux for several hours.

-

Workup: After cooling, the reaction is quenched by the slow addition of water or dilute HCl. The mixture is then filtered, and the filtrate is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is purified by recrystallization or chromatography to give this compound.

The Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to yield an α,β-unsaturated carboxylic acid. For the synthesis of stilbene, a decarboxylation step is required. While less direct than other methods, it is a classic route for certain stilbene derivatives.

Experimental Protocol:

-

Condensation: A mixture of benzaldehyde (1.0 eq), phenylacetic anhydride (1.2 eq), and a base such as sodium acetate or triethylamine (1.0 eq) is heated at a high temperature (around 140-180 °C) for several hours.

-

Hydrolysis and Decarboxylation: The reaction mixture is then hydrolyzed with a strong base (e.g., NaOH solution) to open the anhydride and form the carboxylate salt of α-phenylcinnamic acid.

-

Acidification of the mixture precipitates the α-phenylcinnamic acid.

-

The isolated acid is then heated, often in the presence of a catalyst like copper chromite in quinoline, to induce decarboxylation and form this compound.

-

Purification: The resulting this compound can be purified by distillation or recrystallization.

Reaction Mechanisms and Workflows

The following diagrams illustrate the core mechanisms and a general experimental workflow for the synthesis of this compound.

Caption: The Wittig reaction mechanism for this compound synthesis.

Caption: Catalytic cycle of the Heck reaction for stilbene synthesis.

Caption: The McMurry reaction pathway for this compound synthesis.

Caption: Logical workflow of the Perkin reaction for this compound.

Caption: A general experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound can be achieved through several reliable methods, each offering distinct advantages. For beginners, the Wittig reaction often provides a straightforward and high-yielding approach. The Heck reaction is an excellent choice for its versatility and stereoselectivity, particularly in the context of palladium catalysis research. The McMurry reaction is highly effective for the symmetrical coupling of aldehydes, while the Perkin reaction represents a more classical, multi-step approach. The selection of the most appropriate method will be guided by the specific requirements of the research, including scale, available instrumentation, and desired purity of the final product. This guide serves as a foundational resource for scientists and researchers to embark on the synthesis of this important molecular scaffold.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]

- 3. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemistry of trans-Stilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the photochemistry of trans-stilbene, a stilbenoid with a diarylethene core. Its photoisomerization capabilities have made it a cornerstone model system in photochemistry and a relevant scaffold in medicinal chemistry and materials science. This document details the electronic transitions, excited-state dynamics, and the experimental methodologies used to probe these ultrafast processes.

Core Photochemical Principles

The photochemistry of this compound is dominated by its isomerization to cis-stilbene upon absorption of ultraviolet (UV) light. This process is a classic example of a photoinduced cis-trans isomerization and has been extensively studied to understand the fundamental aspects of photochemical reactions. The journey from the ground state of this compound to the formation of its cis isomer involves a series of intricate steps occurring on the femtosecond to picosecond timescale.

Upon excitation with UV light, typically in the range of 310-320 nm, this compound is promoted from its ground electronic state (S₀) to the first excited singlet state (S₁). The molecule in the S₁ state is non-planar and has a finite lifetime, during which it can either return to the S₀ state via fluorescence or undergo a conformational change. The key event in the photoisomerization is the twisting around the central carbon-carbon double bond. This torsional motion leads the molecule towards a "phantom" or "perpendicular" intermediate state (¹p*) where the two phenyl rings are orthogonal to each other. This twisted geometry is associated with a conical intersection, a point where the potential energy surfaces of the S₁ and S₀ states touch, facilitating efficient non-radiative decay back to the ground state. From this perpendicular geometry on the ground state potential energy surface, the molecule can relax to either the trans or cis conformation with roughly equal probability.

The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the isomer. The lifetime of the excited state (τ) is another critical parameter, indicating the timescale of the events occurring in the excited state. These parameters are sensitive to the molecular environment, including the solvent polarity and viscosity.

Quantitative Photochemical and Photophysical Data

The following tables summarize key quantitative data for the photochemistry of this compound in various solvents. These values are crucial for understanding the influence of the environment on the excited-sate dynamics.

| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Reference |

| n-Hexane | ~295, 308, 322 | ~330, 342, 350 | 0.038 | [1] |

| Cyclohexane | ~295, 308, 322 | ~331, 343, 351 | 0.04 | [1] |

| Methanol | ~295, 308, 322 | ~334, 346, 358 | 0.02 | [1] |

| Acetonitrile | ~295, 308, 322 | ~335, 347, 359 | 0.01 | [1] |

| Solvent | Excited State Lifetime (τ) [ps] | Isomerization Quantum Yield (Φ_t→c) | Reference |

| n-Hexane | 84 | 0.4 - 0.5 | [2] |

| n-Tetradecane | - | - | |

| Acetonitrile | 40 | - |

Experimental Protocols

The study of this compound's photochemistry relies on a suite of spectroscopic techniques capable of resolving events on ultrafast timescales.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the ground-state absorption and steady-state emission characteristics of this compound.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound (typically 10⁻⁵ to 10⁻⁶ M) in the solvent of interest using quartz cuvettes.

-

Absorption Spectroscopy: Record the UV-Visible absorption spectrum using a dual-beam spectrophotometer. The spectrum will reveal the wavelengths of maximum absorption (λ_abs).

-

Fluorescence Spectroscopy: Use a spectrofluorometer to measure the fluorescence emission spectrum. The sample is excited at a wavelength corresponding to a prominent absorption band. The emission spectrum provides the wavelengths of maximum emission (λ_em).

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate). The integrated fluorescence intensities and absorbances of the sample and the standard are compared.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the lifetime of the excited singlet state (S₁) of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Excitation: Excite the sample with a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser) at a wavelength where the sample absorbs.

-

Photon Detection: Detect the emitted single photons using a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).

-

Timing Electronics: Use TCSPC electronics to measure the time difference between the laser pulse and the detection of the emitted photon.

-

Data Analysis: Accumulate a histogram of these time differences. The decay of this histogram corresponds to the fluorescence decay of the sample. Fit the decay curve to an exponential function to extract the excited-state lifetime (τ). The instrument response function (IRF) must be measured and accounted for in the analysis.

Femtosecond Transient Absorption Spectroscopy

Objective: To directly observe the excited-state absorption and the dynamics of the photoisomerization process on the femtosecond to picosecond timescale.

Methodology:

-

Pump-Probe Setup: Utilize a femtosecond laser system that generates both a "pump" and a "probe" pulse. The pump pulse excites the sample, and the time-delayed probe pulse measures the resulting changes in absorption.

-

Excitation (Pump): The pump pulse, with a wavelength tuned to an absorption band of this compound (e.g., ~310 nm), initiates the photochemical process.

-

Probing: A broadband "white-light" continuum pulse is typically used as the probe. This allows for the simultaneous measurement of absorption changes over a wide spectral range.

-

Time Delay: An optical delay line is used to precisely control the time delay between the pump and probe pulses.

-

Detection: The transmitted probe light is directed to a spectrometer and a detector array to record the transient absorption spectrum (ΔA) as a function of wavelength and time delay.

-

Data Analysis: The data is presented as a two-dimensional plot of ΔA versus wavelength and time. Kinetic traces at specific wavelengths can be analyzed to extract lifetimes of transient species and to follow the evolution of the system from the initially excited state to the formation of the product.

Visualizing the Photochemical Pathways

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in the photochemistry of this compound.

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Caption: Potential energy surfaces for trans-cis photoisomerization of stilbene.

Caption: A typical experimental workflow for femtosecond transient absorption spectroscopy.

References

The Biological Activity of Trans-Stilbene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of trans-stilbene and its derivatives. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and insights into the underlying molecular mechanisms.

Introduction

Trans-stilbenes are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. The trans-isomer is the more stable and biologically active form.[1][2] These compounds, found in various plant species such as grapes, berries, and peanuts, have garnered significant scientific interest due to their diverse pharmacological properties.[3][4] Resveratrol, a well-known this compound, has been extensively studied for its potential health benefits, including cardioprotective, anti-inflammatory, and anticancer effects.[5] However, its low bioavailability has prompted research into other natural and synthetic this compound derivatives, such as pterostilbene, piceatannol, and oxyresveratrol, which may offer improved pharmacokinetic profiles and enhanced biological activities. This guide delves into the core biological activities of trans-stilbenes, presenting key data and experimental protocols to facilitate further research and development in this promising area.

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer activity across a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a range of cancer cell lines, providing a comparative view of their cytotoxic potential.

Table 1: IC50 Values of Resveratrol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast | ~70-150 | 48 | |

| SW480 | Colon | ~70-150 | 48 | |

| HCE7 | Colon | ~70-150 | 48 | |

| Seg-1 | Esophageal | ~70-150 | 48 | |

| HL-60 | Leukemia | ~70-150 | 48 | |

| HeLa | Cervical | 200-250 | 48 | |

| MDA-MB-231 | Breast | 200-250 | 48 | |

| SiHa | Cervical | 400-500 | 48 | |

| A549 | Lung | 400-500 | 48 |

Table 2: IC50 Values of Pterostilbene in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Leukemia | 35 ± 7 | 72 | |

| HUT78 | T-cell lymphoma | 24 ± 3 | 72 | |

| K562 | Leukemia | 10 ± 3 | 72 | |

| HT-29 | Colon | 15 | 72 | |

| Caco-2 | Colon | 75 | 72 | |

| HCT116 | Colon | 12 | 72 | |

| LNCaP | Prostate | 22.8 | 72 | |

| Du145 | Prostate | 20.8 | 72 | |

| PC3M | Prostate | 17 | 72 |

Table 3: IC50 Values of Piceatannol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| OV2008 | Ovarian | 29.1 | 48 | |

| WM266-4 | Melanoma | 29.4 | 48 | |

| A2058 | Melanoma | 15.6 | 48 | |

| SW1990 | Pancreatic | 30.69 | 48 | |

| PANC-1 | Pancreatic | 21.82 | 48 |

Table 4: IC50 Values of Oxyresveratrol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast | 30.64 ± 4.79 | 48 | |

| HepG2 | Liver | 104.47 ± 0.82 | 48 | |

| PC-3 | Prostate | 109.35 ± 9.63 | 48 | |

| A-549 | Lung | 148.63 ± 4.48 | 48 | |

| MDA-MB-231 | Breast | 104.8 | Not Specified | |

| BT-549 | Breast | 150.2 | Not Specified | |

| 4T1 | Breast | 143.6 | Not Specified |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.

-

Treatment: Treat the cells with various concentrations of the this compound compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the effect of trans-stilbenes on the expression of proteins involved in cell cycle regulation and apoptosis.

-

Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways

The anticancer activity of trans-stilbenes is mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Caption: Anticancer signaling pathways modulated by this compound.

Anti-inflammatory Activity

Trans-stilbenes exhibit potent anti-inflammatory properties by modulating key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Experimental Protocols

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in macrophage cell lines like RAW 264.7.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Pre-treat the cells with various concentrations of the this compound compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant and mix it with an equal volume of Griess reagent. Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

-

Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways

The anti-inflammatory effects of trans-stilbenes are largely attributed to their ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Oxyresveratrol Modulates Genes Associated with Apoptosis, Cell Cycle Control and DNA Repair in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Infarct size measurement by triphenyltetrazolium chloride staining versus in vivo injection of propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of trans-Stilbene: An In-depth Technical Guide

Introduction

Trans-stilbene (trans-1,2-diphenylethylene) is a prototypical photochromic molecule that has been extensively studied to understand fundamental photophysical processes, particularly photoisomerization. Its rigid, planar structure in the ground state and the subsequent dynamics following photoexcitation make it a cornerstone model system in photochemistry and photobiology. This guide provides a detailed overview of the core spectroscopic properties of this compound, its excited-state behavior, and the experimental methodologies used for their characterization, tailored for researchers, scientists, and professionals in drug development.

Core Spectroscopic and Photophysical Data

The spectroscopic behavior of this compound is characterized by strong ultraviolet absorption and fluorescence emission. These properties are highly dependent on the solvent environment and temperature. Key quantitative data are summarized below.

UV-Vis Absorption Data

This compound exhibits a strong π-π* absorption band in the UV region. The precise wavelength and molar extinction coefficient are solvent-dependent.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Hexane | 293.75 | 28,200 | [1] |

| Hexane | 294.0 | 34,010 | [2] |

| 95% Ethanol | 295.5 | 29,000 | [2] |

| Polystyrene Matrix | 312 | - | [3] |

| Chloroform | ~302 (4.1 eV) | - | [4] |

Fluorescence Emission Data

Upon excitation, this compound fluoresces, though the quantum yield is generally low at room temperature in non-viscous solvents due to efficient photoisomerization.

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Reference |

| Hexane | 290 | ~350 | |

| THF | 307 | 335, 348, 366 | |

| Polystyrene Matrix | 300 | - |

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a critical parameter that reflects the efficiency of the radiative decay pathway relative to non-radiative pathways, primarily the trans → cis isomerization.

| Solvent | Quantum Yield (Φf) | Temperature | Reference |

| Hexane | 0.044 | Room Temp | |

| Hexane | 0.04 | Room Temp | |

| Methylcyclohexane/isohexane (2:1) | 0.05 | Room Temp | |

| Glycerol | 0.15 | Room Temp | |

| Glycerol | Increases significantly | On lowering temp from +65°C to -25°C |

Photophysical Dynamics: The Photoisomerization Pathway

The low fluorescence quantum yield of this compound in fluid solvents is a direct consequence of its primary non-radiative decay channel: isomerization around the central ethylenic double bond. Upon absorption of a UV photon, the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁). From the S₁ state, it can either fluoresce back to the S₀ state or undergo a torsional motion. This twisting leads to a perpendicular, non-emissive intermediate state (often called the 'phantom' state), which then rapidly decays to the S₀ potential energy surface, partitioning between the trans and cis ground state isomers. This process is often hindered in viscous solvents or at low temperatures, leading to an increase in fluorescence quantum yield.

Caption: Photoisomerization pathway of this compound.

Experimental Protocols

Accurate determination of spectroscopic properties requires meticulous experimental design and execution. The following sections detail the methodologies for key measurements.

UV-Vis Absorption Spectroscopy

-

Objective: To measure the molar extinction coefficient (ε) and the wavelength of maximum absorption (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is typically used.

-

Sample Preparation:

-

This compound is dissolved in a UV-grade solvent (e.g., hexane, ethanol) to a known concentration.

-

Solutions are prepared in volumetric flasks to ensure accuracy.

-

A series of dilutions may be prepared to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Methodology:

-

The sample is placed in a 1 cm pathlength quartz cuvette. A matching cuvette containing the pure solvent is used as a reference.

-

Instrument parameters are set, for example: a spectral bandwidth of 1.0 nm, a data interval of 0.25 nm, and a scan rate of around 112.5 nm/min.

-

A baseline correction is performed using the solvent-filled cuvettes.

-

The absorption spectrum of the sample is recorded.

-

The molar extinction coefficient is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

-

Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum.

-

Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

-

Sample Preparation:

-

Samples are prepared in a high-purity solvent in 1 cm pathlength quartz cuvettes.

-

Crucially, the solution must be dilute enough to have an absorbance of less than 0.1 at the excitation wavelength. This minimizes the inner-filter effect, where emitted light is reabsorbed by other solute molecules.

-

-

Methodology:

-

The excitation wavelength is set to a value where the compound absorbs strongly (e.g., 290 nm).

-

Instrument parameters are configured. For example, excitation and emission monochromators can be set to a 1 mm slit width, corresponding to a spectral bandwidth of 4.25 nm.

-

The emission spectrum is scanned over the expected range, collecting data at set intervals (e.g., 0.5 nm) with a specific integration time (e.g., 2.0 seconds).

-

The resulting spectrum is corrected for the wavelength-dependent response of the instrument.

-

Fluorescence Quantum Yield (Φf) Determination

The relative quantum yield is most commonly determined using the comparative method, which relates the fluorescence of the sample to that of a well-characterized standard.

-

Objective: To determine the fluorescence quantum yield (Φf) of the sample relative to a standard of known quantum yield.

-

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.

-

Methodology: The comparative method, as described by Williams et al., involves preparing a series of solutions of varying concentrations for both the test sample and a quantum yield standard.

Caption: Workflow for comparative fluorescence quantum yield determination.

References

An In-depth Technical Guide to the Trans-Stilbene Isomerization Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the mechanisms governing the isomerization of trans-stilbene, a canonical example of photochemical and thermal molecular transformations. A thorough understanding of these processes is crucial for applications in molecular switches, photopharmacology, and materials science.

Core Concepts of Stilbene Isomerization

Stilbene exists as two geometric isomers: trans-(E)-stilbene and cis-(Z)-stilbene. The trans isomer is thermodynamically more stable due to reduced steric hindrance, allowing for a more planar conformation and extended π-conjugation.[1] Isomerization between these two forms can be induced photochemically (via UV irradiation) or thermally.

Photochemical Isomerization

The photochemical trans-to-cis isomerization of stilbene is a cornerstone of photochemistry. The generally accepted mechanism involves the following key steps upon absorption of a UV photon[2]:

-

Excitation: The process begins with the absorption of a photon by the ground-state this compound molecule (S₀), promoting it to an excited singlet state (S₁).

-

Excited-State Dynamics: In the S₁ state, the rotational barrier around the central C=C double bond is significantly reduced. This allows for rapid rotation, or twisting, towards a non-planar "phantom" or perpendicular excited state (¹p*).

-

De-excitation: From this twisted intermediate, the molecule can decay back to the S₀ ground state. This decay can lead to the formation of either the cis or trans isomer.

A competing pathway involves intersystem crossing (ISC) from the excited singlet state (S₁) to a triplet state (T₁), from which isomerization can also occur.

Thermal Isomerization

In the absence of light, cis-stilbene can thermally isomerize back to the more stable trans form. This process requires overcoming a significant activation energy barrier and is therefore much slower at room temperature compared to the photochemical route. The thermal isomerization from trans to cis is thermodynamically unfavorable and requires even higher temperatures.

Quantitative Data

The efficiency and kinetics of stilbene isomerization are quantified by several key parameters, which are influenced by factors such as the solvent, temperature, and excitation wavelength.

Photochemical Isomerization Quantum Yields

The quantum yield (Φ) of a photochemical reaction is the fraction of absorbed photons that result in a specific outcome. The quantum yields for the trans to cis isomerization of stilbene (Φt→c) in various solvents are summarized below.

| Solvent | Excitation Wavelength (nm) | Φt→c | Reference(s) |

| n-Hexane | 290 | 0.044 | [3] |

| Methylcyclohexane/isohexane (2:1) | Not Specified | 0.05 | [3] |

| Glycerol | Not Specified | 0.15 | [3] |

| Various Solvents (general range) | Not Specified | 0.4 - 0.5 |

Thermal Isomerization Kinetics

The rate of thermal isomerization is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

| Isomerization Direction | Solvent | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference(s) |

| cis → trans | Vapour Phase | ~170-180 | Not Specified | |

| cis → trans (for azobenzene derivative) | Not Specified | ~81.5 | 1.25 x 10⁹ |

Experimental Protocols

Monitoring Photochemical Isomerization using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the trans to cis photoisomerization of stilbene.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., hexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

UV lamp (e.g., mercury lamp with appropriate filters)

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an initial absorbance of approximately 1 at the λmax of the trans isomer.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

-

Irradiation: Place the cuvette in front of the UV lamp and begin irradiation. The solution should be stirred continuously.

-

Time-course Monitoring: At regular time intervals, briefly stop the irradiation and record the UV-Vis spectrum.

-

Data Analysis: The isomerization can be followed by the decrease in the absorbance of the this compound peak and the increase in the absorbance of the cis-stilbene peak. The presence of an isosbestic point, where the molar absorptivities of the two isomers are equal, indicates a clean conversion. The process is continued until a photostationary state is reached, where the ratio of the two isomers remains constant.

Separation of cis and trans Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the cis and trans isomers of stilbene.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column or a normal-phase silica column

-

HPLC-grade solvents (e.g., acetonitrile, water, hexane, isopropanol)

-

Sample of the cis/trans-stilbene mixture

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. For a reversed-phase separation, a mixture of acetonitrile and water is commonly used. For a normal-phase separation, a mixture of hexane and a polar modifier like isopropanol is typical.

-

Sample Preparation: Dissolve the stilbene isomer mixture in the mobile phase.

-

Injection and Separation: Inject the sample onto the HPLC column. The isomers will separate based on their differential interactions with the stationary phase. In reversed-phase chromatography, the more polar cis isomer typically elutes before the less polar trans isomer.

-

Detection: Monitor the elution of the isomers using a UV detector set at a wavelength where both isomers absorb.

-

Quantification: The relative amounts of each isomer can be determined by integrating the peak areas in the chromatogram.

Laser Flash Photolysis for Studying Excited States

Laser flash photolysis is an essential technique for directly observing the transient excited states involved in the isomerization process.

Experimental Setup:

A typical laser flash photolysis setup consists of a pulsed laser for excitation (the "pump") and a continuous wave lamp as a probe beam. The probe beam passes through the sample and into a monochromator and detector, allowing for the measurement of transient absorption changes.

Procedure:

-

A short, intense laser pulse excites the stilbene sample.

-

The transient absorption of the excited states is monitored in real-time by the probe beam.

-

By varying the delay time between the pump and probe pulses, the formation and decay of the excited singlet and triplet states can be followed on picosecond to microsecond timescales.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Photochemical isomerization pathway of this compound.

Caption: Thermal isomerization pathway from cis- to this compound.

Caption: Experimental workflow for monitoring photoisomerization with UV-Vis.

This in-depth guide provides a foundational understanding of the this compound isomerization mechanism, supported by quantitative data and detailed experimental protocols. This knowledge is essential for professionals in research and drug development who leverage the principles of photochemistry in their work.

References

An In-depth Technical Guide to the Discovery and History of Stilbene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of stilbene compounds, a class of naturally occurring phenolic compounds that have garnered significant scientific interest due to their diverse biological activities. This document details the initial isolation and characterization of key stilbenes, outlines seminal synthetic methodologies, presents quantitative data on their biological effects, and illustrates the key signaling pathways they modulate.

Historical Milestones in Stilbene Research

The journey of stilbene research began in the mid-19th century with the discovery of the parent compound, stilbene, and was later invigorated by the isolation of the now-famous resveratrol.

The Discovery of Stilbene

The Isolation of Resveratrol

The first stilbenoid of significant biological interest, resveratrol (3,5,4'-trihydroxy-trans-stilbene), was isolated in 1939 by the Japanese scientist Michio Takaoka.[1][2][3] He extracted this phenolic compound from the roots of the white hellebore (Veratrum album, variety grandiflorum).[1][2] The name "resveratrol" is derived from its source (Veratrum) and its chemical nature as a resorcinol derivative. Takaoka's initial work, published in a Japanese journal, did not immediately garner widespread attention.

It wasn't until 1963 that resveratrol was isolated from another significant natural source, the roots of Japanese knotweed (Polygonum cuspidatum), a plant used in traditional Chinese and Japanese medicine. The major turning point in resveratrol research occurred in the 1970s and gained significant momentum in the 1990s when its presence in red wine was linked to the "French Paradox"—the observation of low coronary heart disease mortality in the French population despite a high-saturated-fat diet. This led to an explosion of research into its potential health benefits, including its cardioprotective, anti-inflammatory, and anticancer properties.

Experimental Protocols for the Synthesis of Stilbenes

The development of synthetic routes to stilbenes and their derivatives has been crucial for enabling detailed biological studies. Several key reactions have become standard in the chemist's toolkit for constructing the stilbene backbone.

The Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. For stilbene synthesis, a benzyltriphenylphosphonium salt is treated with a strong base to form the ylide, which then reacts with a substituted benzaldehyde.

General Protocol for the Wittig Synthesis of (E)-Stilbene:

-

Phosphonium Salt Formation: A benzyl halide (e.g., benzyl bromide) is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) under reflux to form the corresponding benzyltriphenylphosphonium salt.

-

Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and treated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) at 0°C to room temperature to generate the phosphorus ylide. The formation of the ylide is often indicated by a distinct color change.

-

Reaction with Aldehyde: A solution of a substituted benzaldehyde in the same anhydrous solvent is added dropwise to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours or overnight.

-

Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography or recrystallization to yield the desired stilbene derivative. The (E)-isomer is generally the major product due to its greater thermodynamic stability.

The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful tool for the synthesis of substituted stilbenes, typically with high stereoselectivity for the (E)-isomer.

General Protocol for the Heck Synthesis of a Substituted Stilbene:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), the aryl halide (e.g., iodobenzene or bromobenzene), the alkene (e.g., styrene), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 120°C with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure stilbene derivative.

The McMurry Reaction

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene. This method is particularly useful for the synthesis of symmetrical stilbenes.

General Protocol for the McMurry Synthesis of a Symmetrical Stilbene:

-

Preparation of the Low-Valent Titanium Reagent: In a flask under an inert atmosphere, titanium(III) chloride or titanium(IV) chloride is suspended in an anhydrous solvent (e.g., THF or dimethoxyethane (DME)). A reducing agent, such as lithium aluminum hydride, zinc-copper couple, or lithium metal, is added, and the mixture is typically refluxed to generate the active low-valent titanium species, which often appears as a black slurry.

-

Coupling Reaction: A solution of the benzaldehyde derivative in an anhydrous solvent is added to the slurry of the low-valent titanium reagent. The reaction mixture is then refluxed for several hours.

-

Workup and Purification: After cooling to room temperature, the reaction is quenched, often by the slow addition of aqueous potassium carbonate or hydrochloric acid. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Quantitative Data on the Biological Activities of Stilbene Compounds

The biological activities of stilbene compounds have been extensively studied. The following tables summarize key quantitative data for some of the most well-researched stilbenes.

Table 1: Anticancer Activity of Selected Stilbene Compounds (IC50 Values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Resveratrol | HepG2 (Liver) | 30 | |

| Hep3B (Liver) | 21 | ||

| HT-29 (Colon) | >100 | ||

| Caco-2 (Colon) | 55.4 | ||

| Pterostilbene | HaCaT (Skin) | 25.38 | |

| Piceatannol | Caco-2 (Colon) | 42.0 | |

| HT-29 (Colon) | 69.5 | ||

| Ampelopsin A | HepG2 (Liver) | 76 | |

| trans-ε-viniferin | Hep3B (Liver) | 63 | |

| Hopeaphenol | Hep3B (Liver) | 13.1 | |

| Isohopeaphenol | Hep3B (Liver) | 26.0 | |

| R2-viniferin | HepG2 (Liver) | 9.7 |

Table 2: Pharmacokinetic Parameters of Resveratrol and Pterostilbene in Rats

| Compound | Oral Bioavailability (%) | Half-life (t1/2) | Reference(s) |

| Resveratrol | ~20% | 8-14 min | |

| Pterostilbene | ~80% | ~105 min |

Key Signaling Pathways and Experimental Workflows

Stilbene compounds exert their biological effects by modulating a variety of cellular signaling pathways. Below are diagrams representing some of these key pathways and a typical experimental workflow for their investigation.

Signaling Pathways Modulated by Stilbenes

// Nodes Stilbenes [label="Stilbene Compounds\n(e.g., Resveratrol)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory Genes\n(e.g., COX-2, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Genes\n(e.g., HO-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stilbenes -> SIRT1 [color="#34A853"]; Stilbenes -> AMPK [color="#34A853"]; Stilbenes -> Nrf2 [color="#34A853"]; Stilbenes -> NFkB [label="inhibits", color="#EA4335", arrowhead=tee]; Stilbenes -> ROS [label="scavenges", color="#34A853"]; SIRT1 -> NFkB [label="inhibits", color="#EA4335", arrowhead=tee]; AMPK -> SIRT1 [color="#34A853"]; NFkB -> Inflammatory_Genes [color="#EA4335"]; Nrf2 -> Antioxidant_Genes [color="#34A853"]; Stilbenes -> Apoptosis [label="induces", color="#4285F4"]; Stilbenes -> Cell_Proliferation [label="inhibits", color="#EA4335", arrowhead=tee]; } .dot Caption: Key signaling pathways modulated by stilbene compounds.

Experimental Workflow for Stilbene Synthesis and Characterization

// Nodes Start [label="Starting Materials\n(e.g., Aryl Halide, Alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis\n(e.g., Heck Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Assay [label="Biological Activity\nAssays (e.g., MTT, Western Blot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis [color="#202124"]; Synthesis -> Purification [color="#202124"]; Purification -> Characterization [color="#202124"]; Characterization -> Biological_Assay [color="#202124"]; Biological_Assay -> Data_Analysis [color="#202124"]; } .dot Caption: General experimental workflow for stilbene synthesis and evaluation.

Conclusion

The field of stilbene research has evolved significantly from the initial discovery of its parent structure to the elucidation of the complex biological activities of its derivatives like resveratrol. The development of robust synthetic methodologies has been instrumental in this progress, allowing for the systematic investigation of structure-activity relationships. While the therapeutic potential of stilbenes is promising, challenges such as low bioavailability remain. Future research will likely focus on the development of novel stilbene analogues with improved pharmacokinetic profiles and the further clarification of their mechanisms of action in various disease models.

References

A Technical Guide to the Natural Sources and Isolation of Trans-Stilbene

For Researchers, Scientists, and Drug Development Professionals

Trans-stilbene and its derivatives, most notably resveratrol, are naturally occurring phenolic compounds that have garnered significant scientific interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification, tailored for professionals in research and drug development.

Principal Natural Sources of this compound

This compound is synthesized by a variety of plants, often as a defense mechanism against pathogens and environmental stressors like UV radiation.[1][3] The concentration of these compounds can vary significantly depending on the plant species, geographical location, and environmental conditions. The most prominent and well-documented natural sources are detailed below.

Grapes and Wine (Vitis vinifera)